Psoralidin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

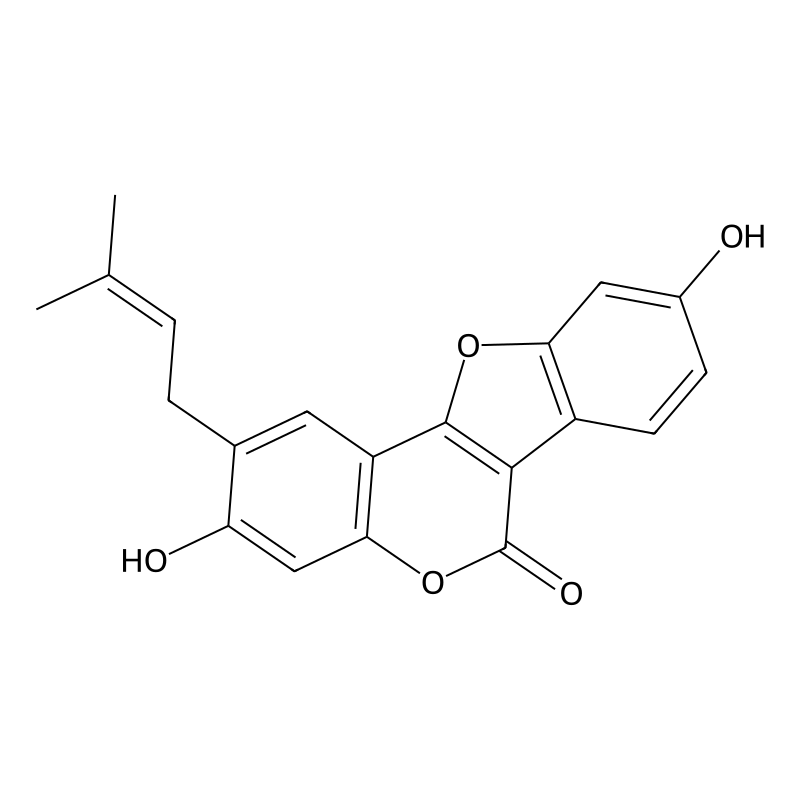

Psoralidin is a naturally occurring furanocoumarin, a class of chemical compounds found in plants like parsley, celery, and Rutaceae species. Scientific research on Psoralidin has focused on its potential biological activities, with particular interest in its antiproliferative, antifungal, and insecticidal properties [, ].

Antiproliferative Properties

Several studies have investigated the potential of Psoralidin to inhibit cell proliferation. In vitro studies have shown that Psoralidin can suppress the growth of various cancer cell lines, including those of melanoma, lung cancer, and colon cancer [, , ]. The mechanisms underlying these antiproliferative effects are still being elucidated, but they may involve cell cycle arrest and the induction of apoptosis (programmed cell death) [, ].

Antifungal Properties

Psoralidin has also been shown to exhibit antifungal activity against various fungal strains, including those that cause plant diseases and human infections [, ]. Studies suggest that Psoralidin may disrupt fungal cell membrane function and inhibit fungal growth [, ]. Further research is needed to explore the potential of Psoralidin as an antifungal agent.

Psoralidin is a natural phenolic compound primarily extracted from the seeds of Psoralea corylifolia, a plant known for its traditional medicinal applications. Structurally, psoralidin is classified as a coumestan derivative, featuring an isopentenyl group at the second carbon position of coumestrol. This compound is characterized by its insolubility in water, which poses challenges for in vivo studies and bioavailability assessments . Psoralidin has garnered attention due to its diverse biological activities, including anti-cancer, anti-inflammatory, antioxidant, and neuroprotective effects.

- Base-Catalyzed Condensation: The initial step involves the condensation of phenyl acetate with acid chloride.

- Intramolecular Cyclization: This step forms the characteristic ring structure of psoralidin.

- Microwave-Assisted Cross Metathesis: This final step enhances the yield and efficiency of the synthesis process .

These reactions are critical for producing psoralidin in laboratory settings, allowing for further exploration of its properties and applications.

Psoralidin exhibits a wide range of biological activities:

- Anticancer Properties: It has demonstrated significant activity against various cancer cell lines, including gastric, colon, prostate, and breast cancers. Psoralidin inhibits cell proliferation and induces apoptosis through mechanisms involving the nuclear factor kappa B (NF-κB) and phosphatidylinositol-3-kinase (PI3K)/protein kinase B (Akt) signaling pathways .

- Antidepressant Effects: In preclinical models, psoralidin has shown potential antidepressant activity by modulating neurotransmitter levels such as serotonin and dopamine .

- Insulin Signaling Modulation: Psoralidin inhibits protein tyrosine phosphatase 1B, a key player in insulin signaling pathways, thereby suggesting its potential role in managing diabetes .

- Bone Health: Its dual action as an estrogen receptor modulator supports bone formation while reducing resorption, making it a candidate for osteoporosis treatment .

The total synthesis of psoralidin can be summarized as follows:

- Reagents: Phenyl acetate and acid chloride are utilized as starting materials.

- Reaction Conditions: The reactions are performed under basic conditions to facilitate condensation.

- Final Steps: The intramolecular cyclization followed by microwave-assisted cross metathesis enhances both yield and purity of the final product .

This method highlights the innovative approaches employed in synthetic organic chemistry to produce bioactive compounds.

Psoralidin has several promising applications:

- Pharmaceutical Development: Due to its anticancer and anti-inflammatory properties, psoralidin is being explored for new drug formulations targeting various diseases.

- Nutraceuticals: Its antioxidant properties make it suitable for inclusion in dietary supplements aimed at enhancing health and wellness .

- Cosmetic Products: The compound's ability to modulate skin health and reduce oxidative stress positions it as a valuable ingredient in skincare formulations.

Recent studies have investigated the interaction of psoralidin with supramolecular hosts such as cucurbituril. These interactions significantly improve the solubility and bioavailability of psoralidin, facilitating its use in various applications. For instance, forming complexes with cucurbituril has been shown to enhance the dissolution rate of psoralidin by approximately twenty-four times compared to its intrinsic solubility . Such findings underscore the importance of host-guest chemistry in enhancing the therapeutic potential of hydrophobic compounds like psoralidin.

Several compounds share structural similarities or biological activities with psoralidin. Here are some notable examples:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Coumestrol | Coumestan backbone | Antioxidant, estrogenic activity |

| Psoralen | Furanocoumarin structure | Anticancer, photosensitizer |

| Neobavaisoflavone | Flavonoid derivative | Anticancer activity |

| Genistein | Isoflavone | Antioxidant, estrogen receptor modulator |

Uniqueness of Psoralidin

Psoralidin stands out due to its specific isopentenyl modification that enhances its biological activity compared to other coumestans and flavonoids. This unique structural feature contributes to its potent effects on insulin signaling and bone health, differentiating it from similar compounds that may not exhibit these specific activities .

The total synthesis of psoralidin represents a significant achievement in synthetic organic chemistry, with microwave-assisted cross metathesis emerging as a key enabling technology. The first total synthesis of psoralidin was accomplished through a highly convergent and regioselective approach that utilized microwave irradiation to overcome synthetic challenges encountered with conventional heating methods [1] [2].

The synthetic strategy employs a retrosynthetic analysis that reduces psoralidin to simpler building blocks, specifically 2,4-dimethoxy-phenylacetic acid methylester and 2,4-dimethoxy-5-prenyl benzoylchloride. This approach demonstrates remarkable flexibility for preparing various analogues, considering the facile preparation of starting materials [1]. The key innovation lies in the final step, where microwave-assisted cross metathesis reaction converts an allyl-substituted precursor to the desired prenylated product.

Psoralidin biosynthesis in Psoralea corylifolia Linn. follows a complex metabolic pathway that originates from the shikimate pathway and involves multiple enzymatic transformations [1] [2]. The biogenetic pathway begins with the fundamental aromatic amino acid biosynthesis through the phenylpropanoid pathway, which serves as the precursor for coumarin formation [2]. This primary metabolic route establishes the basic coumarin backbone that subsequently undergoes specialized modifications to yield psoralidin.

The initial step involves the conversion of phenylalanine through the phenylpropanoid pathway, leading to the formation of coumarin precursors [2]. These precursors undergo hydroxylation and cyclization reactions catalyzed by psoralen 5-monooxygenase, a key enzyme in the biosynthetic cascade [3]. The molecular mechanism involves the activation of the aromatic ring at positions ortho to the hydroxyl group, which becomes susceptible to alkylation by dimethylallyl pyrophosphate, an essential alkylating agent in the pathway [2].

A critical transformation occurs through the action of cytochrome P450-dependent monooxygenase enzymes, which catalyze a unique carbon-chain cleavage reaction [3]. This enzymatic process involves the concomitant release of acetone through syn-elimination, representing a distinctive feature of furanocoumarin biosynthesis [3]. The dimethylallyl group undergoes cyclization with the phenol group to form the characteristic furanocoumarin structure, a reaction that requires specific cofactors including NADPH and molecular oxygen [2].

The final step in psoralidin biosynthesis involves isoprenylation, where prenylation enzymes facilitate the attachment of the isoprenyl group to the coumestrol backbone [4]. This prenylation reaction is particularly significant as it enhances the membrane affinity and bioactivity of the resulting compound [4]. The prenyl modification improves the binding affinity with cellular membranes, resulting in enhanced absorption and pharmacological activity compared to non-prenylated analogs [4].

Extraction Optimization Using Ethanol-Water Systems

The optimization of psoralidin extraction from Psoralea corylifolia using ethanol-water systems has been extensively studied to maximize yield and purity [5] [6]. Traditional extraction methods utilizing 50% ethanol have demonstrated reliable results, with seed powder extracts yielding approximately 0.928% psoralidin content [7]. However, systematic optimization approaches have revealed superior extraction efficiencies with modified solvent compositions and extraction parameters.

Orthogonal design methodology has proven particularly effective for optimizing extraction conditions, with 70% ethanol systems providing optimal results under specific parametric conditions [6]. The optimized extraction protocol involves 8-fold volume ratios with 1.5-hour extraction periods, yielding 4.55 μg/mL psoralen and 3.94 μg/mL bavachin concentrations [6]. This approach demonstrates the importance of systematic parameter optimization in achieving maximum extraction efficiency.

Advanced extraction techniques utilizing ethanol-water systems with concentrations ranging from 85-98% have been developed for industrial applications [8]. These high-concentration ethanol systems, when combined with macroporous resin column elution techniques, achieve exceptional purity levels suitable for pharmaceutical applications [8]. The process involves initial extraction followed by purification through selective elution protocols that effectively separate psoralidin from other phytochemicals.

Ultrasonic extraction using ethanol-water systems has emerged as a highly efficient alternative, with 55% ethanol concentration providing optimal results [9]. The optimized parameters include 25-minute extraction periods with 100 μm particle size, yielding 0.111% w/w psoralen and 0.491% w/w bergapten [9]. This method demonstrates significant advantages in terms of extraction time and energy efficiency compared to traditional methods.

Microwave-assisted extraction represents a breakthrough in efficiency, requiring only 3 minutes to achieve yields superior to conventional methods that require several hours [10]. The optimal conditions utilize a 400 mL/g solvent-to-material ratio with methanol as the primary solvent [10]. This dramatic reduction in extraction time while maintaining or improving yield represents a significant advancement in extraction technology.

Chromatographic Purification Techniques (HPLC, HPTLC)

High-Performance Liquid Chromatography (HPLC) systems have been extensively developed for psoralidin purification and quantification, with various detection methods providing comprehensive analytical capabilities [11] [12]. HPLC-UV detection methods demonstrate excellent linearity across concentration ranges of 1.0-600.0 μg/mL for psoralen, with recovery rates ranging from 94.43-99.97% [11]. The precision of these methods, expressed as relative standard deviation, consistently remains below 5%, indicating exceptional reproducibility [11].

Advanced HPLC systems incorporating mass spectrometric detection have achieved remarkable sensitivity improvements [13] [14]. Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) methods demonstrate detection limits as low as 0.06 ng/mL for psoralidin, with quantification limits of 0.2 ng/mL [13] [14]. The calibration curves exhibit excellent linearity over the range of 0.2-250 ng/mL with correlation coefficients of 0.993 [13] [14]. Recovery rates for these advanced methods range from 80.9-91.8%, with intra-day precision below 13.9% and inter-day precision below 13.4% [13] [14].

High-Performance Thin Layer Chromatography (HPTLC) has proven particularly valuable for rapid screening and quantification applications [12]. HPTLC methods utilizing silica gel-60 Lichrosphere plates with n-hexane:acetone:formic acid (2:1:0.025 v/v/v) mobile phases achieve excellent separation with compact bands at Rf values of 0.32 ± 0.02 [12]. The detection limits for HPTLC methods reach 8.0 ng/band for psoralen, with quantification limits of 18.1 ng/band [12]. Recovery rates demonstrate exceptional accuracy, ranging from 98.06-99.64%, with precision values of ≤0.74% relative standard deviation [12].

Specialized HPTLC applications have been developed for stability studies and formulation analysis [15]. These methods employ toluene:ethyl acetate (9:1 v/v) mobile phases with densitometric scanning at 246 nm [15]. The validation parameters demonstrate excellent linearity with correlation coefficients of 0.9982 over concentration ranges of 10-100 ng/spot [7]. The precision of sample application and measurement shows relative standard deviations below 0.1%, indicating exceptional instrumental reliability [7].

High-Speed Counter-Current Chromatography (HSCCC) represents a specialized purification technique that achieves exceptional purity levels exceeding 99% for psoralidin isolation [16] [17]. The optimal solvent system composition of n-hexane-ethyl acetate-methanol-water (5:5:4.5:5.5, v/v) enables efficient separation of psoralidin from complex plant matrices [16] [17]. From 100 mg of crude extract, this method yields 39.6 mg of psoralen and 50.8 mg of isopsoralen, each with purities exceeding 99% as determined by HPLC analysis [17].

Endogenous Modifications: Glycosylation Patterns

The endogenous modification of psoralidin through glycosylation represents a crucial aspect of its metabolic fate and biological activity [18] [19]. UDP-glucuronosyltransferase (UGT) enzymes catalyze regioselective glucuronidation reactions, with UGT1A9 demonstrating specific activity toward the 3-O-position of psoralidin [18]. This 3-O-glucuronidation reaction serves as a functional marker for UGT1A9 activity, with strong correlations observed between psoralidin-3-O-glucuronidation and propofol-glucuronidation in human liver microsomes [18].

The glucuronidation patterns exhibit remarkable specificity, with human liver microsomes and UGT1A9 generating two distinct monoglucuronides: 9-O-glucuronide and 3-O-glucuronide [18]. In contrast, human intestinal microsomes and other UGT isoforms (UGT1A1, UGT1A7, and UGT1A8) produce only the 9-O-glucuronide [18]. This differential pattern provides valuable insights into tissue-specific metabolism and the role of individual UGT isoforms in psoralidin biotransformation.

Chemical inhibition studies using UGT1A9-selective inhibitors magnolol and niflumic acid demonstrate marked inhibition of 3-O-glucuronide formation, confirming the specificity of this metabolic pathway [18]. The correlation between psoralidin-3-O-glucuronidation and UGT1A9 protein levels measured by Western blotting shows exceptional correlation coefficients of 0.944 (p < 0.001) [18]. Based on relative activity factor approaches, UGT1A9 accounts for 99.6% of psoralidin-3-O-glucuronidation activity in human liver microsomes [18].

Enzymatic glycosylation using UDP-glycosyltransferases has been successfully employed to synthesize novel psoralidin glucosides with enhanced properties [19]. The enzymatic reaction produces psoralidin-6,7-di-O-β-D-glucopyranoside, which demonstrates a remarkable 32.6-fold increase in water solubility compared to the parent compound [19]. This dramatic improvement in solubility represents a significant advancement in addressing the primary limitation of psoralidin's clinical application.

The glycosylated derivatives exhibit enhanced stability profiles compared to the parent compound, particularly under alkaline conditions and elevated temperatures [19]. Stability analyses demonstrate superior performance of the glucoside at pH 8.8 and at high temperatures, indicating improved pharmaceutical stability [19]. However, cytotoxicity studies reveal that only the parent psoralidin compound exhibits moderate cytotoxicity against cancer cell lines, suggesting that glycosylation may modulate biological activity while improving pharmaceutical properties [19].

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

MeSH Pharmacological Classification

Pictograms

Irritant

Other CAS

Wikipedia

Antcin_B

Use Classification

Dates

2: Rana A, Attar R, Qureshi MZ, Gasparri ML, Donato VD, Ali GM, Farooqi AA. Dealing naturally with stumbling blocks on highways and byways of TRAIL induced signaling. Asian Pac J Cancer Prev. 2014;15(19):8041-6. Review. PubMed PMID: 25338981.

3: Chopra B, Dhingra AK, Dhar KL. Psoralea corylifolia L. (Buguchi) - folklore to modern evidence: review. Fitoterapia. 2013 Oct;90:44-56. doi: 10.1016/j.fitote.2013.06.016. Epub 2013 Jul 4. Review. PubMed PMID: 23831482.